2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isoflavone with 3-aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Microwave irradiation and conventional heating are often employed to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in optoelectronic devices and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazine
Uniqueness
Compared to similar compounds, 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific structural features, such as the isopropyl and methyl groups, which may enhance its biological activity and selectivity. Additionally, its unique photophysical properties make it a valuable candidate for applications in material science .
Properties
IUPAC Name |
7-methyl-3-phenyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)15-14(12-7-5-4-6-8-12)16-18-13(17(21)22)9-11(3)20(16)19-15/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLNAHDINAPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(C)C)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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